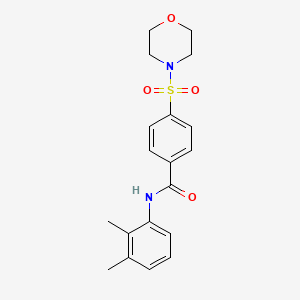
N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Applications De Recherche Scientifique
Enzyme Inhibition
N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide derivatives have been investigated for their ability to inhibit carbonic anhydrases and acetylcholinesterase. These enzymes play crucial roles in physiological processes, and inhibitors can be potential therapeutic agents for various conditions. For instance, aromatic sulfonamide inhibitors of carbonic anhydrases have shown nanomolar inhibitory concentrations, indicating their strong inhibitory potential which could be leveraged in designing drugs for conditions like glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial and Antifungal Activities
Compounds with the morpholine moiety have demonstrated antimicrobial and modulating activity against multi-resistant strains of bacteria and fungi. This includes studies on 4-(Phenylsulfonyl) morpholine showing modulating activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. Such properties highlight the potential of these compounds in addressing challenges posed by antibiotic resistance and in the development of new antimicrobial therapies (Oliveira et al., 2015).
Anticancer Activity
Research has also explored the anticancer properties of derivatives, particularly against human breast cancer cells. The synthesis of novel indole-based arylsulfonylhydrazides containing morpholine heterocyclic ring has shown promising inhibition of cancer cell lines, indicating potential applications in cancer therapy (Gaur et al., 2022).
Antidepressant Properties
In pharmacological research, the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with morpholine has been utilized in the synthesis of befol, an antidepressant. This demonstrates the compound's utility in the development of novel therapeutic agents for the treatment of depression (Donskaya et al., 2004).
Pharmacokinetics and Drug Development
The tissue distribution and metabolism studies of related ethynesulphonamide compounds in rats have provided insights into their pharmacokinetics, including protein binding, bioavailability, and metabolic pathways. Such studies are crucial for understanding the drug's behavior in biological systems and optimizing its therapeutic efficacy (Radembino et al., 1997).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-4-3-5-18(15(14)2)20-19(22)16-6-8-17(9-7-16)26(23,24)21-10-12-25-13-11-21/h3-9H,10-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKQJLDUFABDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B2559172.png)
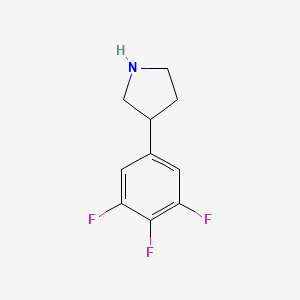
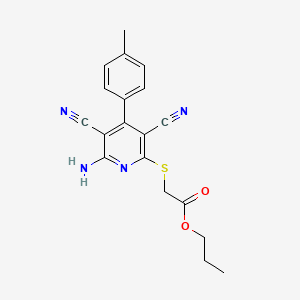
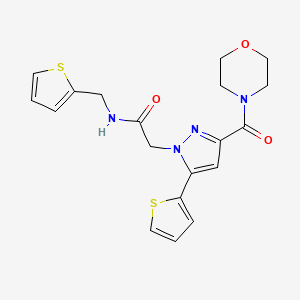

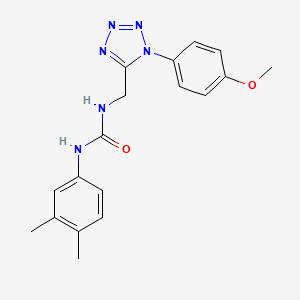


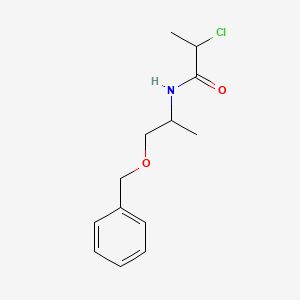




![N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2559190.png)